molecular formula C13H23NSi B13785935 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine

2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine

Cat. No.: B13785935
M. Wt: 221.41 g/mol
InChI Key: OIDZXNLDQDVFGB-UHFFFAOYSA-N
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Description

2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine is an organosilicon compound that features a pyridine ring substituted with a silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine typically involves the reaction of pyridine with a silylating agent. One common method is the reaction of pyridine with dimethyl(2-methyl-2-propanyl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the silylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used to replace the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}benzene
  • 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}thiophene
  • 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}furan

Uniqueness

2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it particularly useful in coordination chemistry and as a building block for more complex molecules.

Properties

Molecular Formula

C13H23NSi

Molecular Weight

221.41 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-pyridin-2-ylethyl)silane

InChI

InChI=1S/C13H23NSi/c1-11(12-9-7-8-10-14-12)15(5,6)13(2,3)4/h7-11H,1-6H3

InChI Key

OIDZXNLDQDVFGB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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